molecular formula C15H16FNO3S B288587 5-fluoro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide

5-fluoro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide

Cat. No. B288587
M. Wt: 309.4 g/mol
InChI Key: VFQGZGLFTHPNOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide, also known as FMe-PhEt, is a chemical compound that has been studied for its potential use in scientific research. This compound is a sulfonamide derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 5-fluoro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide is not fully understood. However, it has been shown to interact with certain enzymes and proteins in the body, leading to various biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which can lead to changes in acid-base balance in the body. Additionally, this compound has been shown to have inhibitory effects on acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using 5-fluoro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide in lab experiments is that it has been shown to have good solubility in various solvents, making it easy to work with. Additionally, this compound has been shown to be stable under certain conditions, which can be advantageous in certain experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 5-fluoro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide. One direction is to investigate its potential use as a fluorescent probe for imaging cellular structures. Additionally, further research is needed to fully understand its mechanism of action and its potential use as a tool to investigate various biological processes. Further optimization of the synthesis method may also be needed to improve yields and purity of the product.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied for its potential use in scientific research. Its synthesis method has been optimized to yield a high purity product with good yields. This compound has been investigated for its potential use as a tool to investigate various biological processes, and has been shown to have various biochemical and physiological effects. While there are advantages to using this compound in lab experiments, further research is needed to fully understand its mechanism of action and its potential use as a tool in scientific research.

Synthesis Methods

The synthesis of 5-fluoro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide involves the reaction of 2-methoxy-5-nitrobenzenesulfonamide with 1-phenylethylamine in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to obtain this compound. This synthesis method has been optimized to yield a high purity product with good yields.

Scientific Research Applications

5-fluoro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide has been studied for its potential use in scientific research as a tool to investigate various biological processes. It has been shown to have inhibitory effects on certain enzymes, such as carbonic anhydrase and acetylcholinesterase. Additionally, this compound has been investigated for its potential use as a fluorescent probe for imaging certain cellular structures.

properties

Molecular Formula

C15H16FNO3S

Molecular Weight

309.4 g/mol

IUPAC Name

5-fluoro-2-methoxy-N-(1-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C15H16FNO3S/c1-11(12-6-4-3-5-7-12)17-21(18,19)15-10-13(16)8-9-14(15)20-2/h3-11,17H,1-2H3

InChI Key

VFQGZGLFTHPNOU-UHFFFAOYSA-N

SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)OC

Canonical SMILES

CC(C1=CC=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)F)OC

Origin of Product

United States

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